Target Engagement: Quantified Binding Affinity vs. Analogs FAZ-3780 and FAZ-3861
FAZ-3532 (G3Ia) binds to the NTF2L domain of G3BP1 with a dissociation constant (Kd) of 0.54 μM as measured by surface plasmon resonance (SPR). This affinity is 3.6-fold lower than the more potent analog FAZ-3780 (G3Ib, Kd = 0.15 μM) but more than 100-fold higher than its inactive enantiomer FAZ-3861 (G3Ia', Kd = 75.5 μM) [1]. Compared to another reported G3BP1 ligand, 'G3BP1 inhibitor 129' (SPR Kd = 3.7 μM), FAZ-3532 demonstrates a 6.9-fold higher binding affinity, underscoring its enhanced target engagement within the same pocket .
| Evidence Dimension | Binding affinity (Kd) for G3BP1 NTF2L domain |
|---|---|
| Target Compound Data | 0.54 μM |
| Comparator Or Baseline | FAZ-3780 (G3Ib): 0.15 μM; FAZ-3861 (G3Ia'): 75.5 μM; G3BP1 inhibitor 129: 3.7 μM |
| Quantified Difference | 3.6-fold weaker than FAZ-3780; >100-fold stronger than FAZ-3861; 6.9-fold stronger than G3BP1 inhibitor 129 |
| Conditions | SPR assay with sensor-immobilized human G3BP1 protein |
Why This Matters
This data allows researchers to select FAZ-3532 as a moderate-affinity probe with a validated inactive enantiomer control, enabling precise dissection of G3BP1-dependent phenotypes.
- [1] Freibaum BD, Messing J, Nakamura H, Yurtsever U, Wu J, Kim HJ, Hixon J, Lemieux R, Duffner J, Huynh W, et al. Identification of small molecule inhibitors of G3BP-driven stress granule formation. J Cell Biol. 2024 Mar 4;223(3):e202308083. View Source
